molecular formula C8H13NO B13517478 2-Azaspiro[3.5]nonan-5-one

2-Azaspiro[3.5]nonan-5-one

Cat. No.: B13517478
M. Wt: 139.19 g/mol
InChI Key: FKNQTKLGQSYAFJ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are a fascinating class of molecules in organic chemistry, distinguished by their unique structure where two rings are connected by a single common atom, known as the spiro atom. wikipedia.orgtandfonline.com This arrangement imparts a twisted, three-dimensional geometry, a stark contrast to the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The inherent rigidity and defined conformational preferences of spirocycles, particularly those with smaller ring sizes, make them valuable scaffolds in drug design and materials science. tandfonline.com

The three-dimensional nature of spirocycles allows for the precise projection of functional groups into space, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net This is a significant advantage in medicinal chemistry, where enhancing the drug-like properties of a molecule, such as potency, selectivity, and metabolic stability, is a primary objective. ontosight.ai In fact, many natural products, which have evolved to interact with biological systems, feature spirocyclic motifs. tandfonline.comresearchgate.net The synthesis of these complex structures, however, presents a considerable challenge to organic chemists, driving the development of new and innovative synthetic methodologies. ontosight.ai

Overview of Azaspiro[3.5]nonane Architectures

Azaspiro[3.5]nonane architectures are a specific class of spirocyclic compounds that incorporate a nitrogen atom within one of the rings. This nitrogen atom introduces a key functional handle for further chemical modifications and can also serve as a hydrogen bond acceptor or donor, influencing the molecule's interactions with its environment.

The nomenclature of spiro compounds, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a systematic way to describe their structure. For an azaspiro[3.5]nonane system, the name conveys precise information:

"spiro" : Indicates a spirocyclic compound.

"[3.5]" : Specifies the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, it indicates a four-membered ring and a six-membered ring.

"nona" : Denotes a total of nine atoms in the bicyclic system (excluding hydrogens).

"aza" : Signifies the replacement of a carbon atom with a nitrogen atom in the ring system. The number preceding "aza" indicates the position of the nitrogen atom.

For the specific compound of interest, 2-Azaspiro[3.5]nonan-5-one , the nomenclature further specifies:

"2-aza" : The nitrogen atom is at the 2-position of the spirocyclic framework.

"5-one" : A ketone functional group is present at the 5-position.

This systematic naming ensures clarity and allows for the unambiguous representation of the molecule's structure.

The investigation of this compound and its derivatives is driven by their potential as versatile building blocks in the synthesis of more complex and biologically active molecules. The combination of a rigid spirocyclic core with a reactive ketone functionality and a modifiable nitrogen atom makes this scaffold particularly attractive for several reasons:

Drug Discovery : The three-dimensional structure of the azaspiro[3.5]nonane framework is considered a valuable bioisostere for other cyclic structures, such as piperidine (B6355638), which are common in many pharmaceuticals. univ.kiev.ua This structural mimicry can lead to improved pharmacological properties, including enhanced binding to target proteins and increased metabolic stability. ontosight.aiuniv.kiev.ua The ketone group in this compound provides a convenient point for introducing further chemical diversity, allowing for the synthesis of a library of related compounds for biological screening.

Synthesis of Novel Materials : The rigid and well-defined geometry of spirocyclic compounds can be exploited in the design of new materials with specific optical or electronic properties. walshmedicalmedia.com

Development of New Synthetic Methods : The synthesis of spirocycles is often challenging. Research into the preparation of molecules like this compound contributes to the development of novel and more efficient synthetic strategies that can be applied to a broader range of complex molecules. bris.ac.uk

The unique structural features and synthetic accessibility of this compound and its analogues position them as important targets for ongoing chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-azaspiro[3.5]nonan-5-one

InChI

InChI=1S/C8H13NO/c10-7-3-1-2-4-8(7)5-9-6-8/h9H,1-6H2

InChI Key

FKNQTKLGQSYAFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNC2)C(=O)C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azaspiro 3.5 Nonan 5 One and Its Analogs

General Strategies for Spiroannulation and Azetidine (B1206935) Ring Formation

The construction of the 2-azaspiro[3.5]nonane framework relies on key chemical transformations that enable the formation of the spirocyclic system and the integrated four-membered azetidine ring.

Late-Stage Azetidine Ring Closure Approaches

Late-stage formation of the azetidine ring is a common strategy, often involving the cyclization of a pre-formed spirocyclic precursor. One notable method involves the intramolecular cyclization of an initial addition product. For instance, the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides. researchgate.net The resulting intermediate undergoes spontaneous cyclization to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net This reaction proceeds through a nucleophilic attack of a nitrogen atom on a carbonyl carbon of an ester group within the intermediate, leading to the formation of the azetidinone ring. thieme-connect.de

Another approach involves the ring contraction of larger rings. For example, α-bromo N-sulfonylpyrrolidinones can undergo a nucleophilic addition-ring contraction in the presence of a base to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone for the synthesis of azaspiro[3.5]nonane derivatives. A two-step cyclization process has been employed to produce 7-oxo-2-azaspiro[3.5]nonane, an important drug intermediate, with high yields. The process involves a first cyclization reaction followed by a second cyclization using lithium aluminum hydride. google.com

The intramolecular cyclization of gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) has been studied, leading to the formation of 2-aza-spiro researchgate.netacs.orgdecan-3-one, a related spiro-lactam. researchgate.net This type of lactamization is a common intramolecular reaction for amino acids. researchgate.net

Palladium-catalyzed intramolecular γ-C(sp3)–H amination represents a modern approach to forming functionalized azetidines. rsc.org This method utilizes a combination of an oxidant and an additive to promote the cyclization, offering excellent functional group tolerance. rsc.org

Stereoselective Synthesis of Azaspiro[3.5]nonane Derivatives

Controlling the stereochemistry during the synthesis of azaspiro[3.5]nonane derivatives is crucial for their application in drug development, as different stereoisomers can exhibit varied biological activities.

Enantioselective Routes for Chiral Scaffolds

The development of enantioselective methods provides access to specific chiral isomers of azaspiro[3.5]nonane scaffolds. One strategy employs chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, the use of (R)- or (S)-camphorsulfonyl chloride can guide a stereoselective cyclization, achieving high enantiomeric excess.

Catalytic enantioselective methods are also prominent. A copper-catalyzed enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates has been developed to synthesize tetrasubstituted 2-azetines with high enantiomeric excess. nih.gov These azetines can then be reduced to the corresponding azetidines. nih.gov Furthermore, a catalytic enantioselective intramolecular oxa-Michael reaction has been used to prepare enantioenriched oxa-spirocycles, including N-Boc 7-azaspiro[3.5]nonane, in high yield and enantiomeric ratio. nih.gov

Diastereomeric Control in Ring Systems

Achieving diastereomeric control is essential when multiple stereocenters are present in the azaspiro[3.5]nonane ring system. The diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines has been shown to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.5]nonane derivatives. smolecule.com

The Staudinger reaction, a [2+2] cyclocondensation, is a well-established method for synthesizing β-lactams with stereoselectivity. researchgate.net Additionally, the Reformatsky reaction, when applied to bis-imines using methyl 1-bromocyclohexanecarboxylate, can afford bis-spiro-cyclohexane-β-lactams with good yields. nih.gov The stereocontrol in some cyclization reactions is thought to be dependent on conformational and stereoelectronic factors. acs.org

Divergent Synthesis and Functionalization Protocols

Divergent synthesis allows for the creation of a variety of functionalized azaspiro[3.5]nonane analogs from a common intermediate. This approach is valuable for building libraries of compounds for drug screening.

A modular strategy for the assembly of 3-azetidines and related spirocyclic congeners has been developed. researchgate.net Furthermore, a four-component strain-release-driven synthesis of functionalized azetidines has been reported, which allows for the variation of three electrophilic coupling partners to create a diverse library of compounds. nih.gov

Functionalization of the pre-formed azaspiro[3.5]nonane scaffold is another key strategy. For instance, N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols in a three-step sequence that allows for a predictable substitution pattern. organic-chemistry.org The resulting cyano group can be a handle for further chemical modifications.

Table 1: Synthetic Methods for 2-Azaspiro[3.5]nonan-5-one and Analogs

MethodDescriptionKey Features
Reformatsky ReactionReaction of a Reformatsky reagent with N'-(arylmethylidene)benzohydrazides followed by intramolecular cyclization. researchgate.netthieme-connect.deForms N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net
Two-Step CyclizationA first cyclization followed by a second using lithium aluminum hydride. google.comProduces 7-oxo-2-azaspiro[3.5]nonane with high yields. google.com
Palladium-Catalyzed C-H AminationIntramolecular amination of a C(sp3)-H bond. rsc.orgExcellent functional group tolerance. rsc.org
Chiral Auxiliary-Directed SynthesisUse of chiral auxiliaries like camphorsulfonyl chloride to guide stereoselective cyclization. Achieves high enantiomeric excess.
Catalytic Enantioselective Oxa-Michael ReactionIntramolecular reaction to form enantioenriched oxa-spirocycles. nih.govHigh yields and enantiomeric ratios for compounds like N-Boc 7-azaspiro[3.5]nonane. nih.gov
Diastereoselective AdditionAddition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines. smolecule.comProduces enantiomerically and diastereomerically pure 1-substituted derivatives. smolecule.com
Divergent Strain-Release SynthesisFour-component reaction driven by the ring-opening of azabicyclo[1.1.0]butane. nih.govAllows for modular synthesis of diverse functionalized azetidines. nih.gov

Utilization of Reformatsky Reagents in Spirocyclic Construction

The Reformatsky reaction is a well-established method for carbon-carbon bond formation and has been effectively applied to the synthesis of spirocyclic β-lactams. researchgate.netresearchgate.net In the context of this compound analogs, Reformatsky reagents derived from methyl 1-bromocyclohexanecarboxylate and zinc are reacted with various imines, such as aromatic aldehyde phenylhydrazones or N'-(arylmethylidene)benzohydrazides. researchgate.netmedjrf.com This reaction proceeds through the formation of an organozinc intermediate which then adds to the C=N double bond of the imine. Subsequent intramolecular cyclization of the resulting adduct yields the desired 2-azaspiro[3.5]nonan-1-one core. medjrf.comthieme-connect.de

The reaction's versatility allows for the synthesis of a range of analogs, including 3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones and N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.netmedjrf.com The structure of these products has been confirmed through techniques such as X-ray diffraction analysis. medjrf.com In some instances, the intermediate adduct of the Reformatsky reagent to the imine can be isolated before cyclization occurs. medjrf.comrjpbr.com This methodology has also been extended to the synthesis of bis(spiro-β-lactams), demonstrating its broad applicability. researchgate.netscispace.com

Table 1: Examples of 2-Azaspiro[3.5]nonan-1-one Analogs Synthesized via Reformatsky Reaction

ReactantsProductReference
Methyl 1-bromocyclohexanecarboxylate, zinc, aromatic aldehyde phenylhydrazones3-Aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones researchgate.net
Methyl 1-bromocyclohexanecarboxylate, zinc, N′-(arylmethylidene)benzohydrazidesN-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides medjrf.com
Methyl 1-bromocyclohexanecarboxylate, zinc, N,N-(1,4-phenylene)bis(1-arylmethanimines)2,2'-(1,4-Phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like those of azaspirocycles. nih.govnih.gov A notable example is the one-pot, three-component synthesis of azaspirononatriene derivatives, which, while not directly yielding this compound, showcases the power of MCRs in creating related spirocyclic systems. nih.govnih.gov This particular strategy involves the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones to produce highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov

More directly relevant is the visible-light-driven photocatalytic approach for the direct assembly of N-heterospirocycles. acs.orgnih.gov This method facilitates the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, highlighting a modern and milder alternative to traditional thermal methods. nih.gov While specific examples for this compound are still emerging, the principles of MCRs and photocatalysis are being actively explored to streamline the synthesis of such spirocyclic scaffolds.

Role of Protecting Groups in Synthetic Sequences

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound and its analogs, preventing unwanted side reactions of sensitive functional groups. researchgate.netacs.org The tert-butoxycarbonyl (Boc) group is commonly employed to protect the nitrogen of the azetidine ring. For instance, the synthesis of 2-azaspiro[3.5]nonan-7-ol involves the use of N-Boc-4-piperidone as a starting material. The Boc group is stable under various reaction conditions used for the construction of the spirocyclic core, such as Wittig reactions and [2+2] cycloadditions.

Similarly, tosyl (Ts) and benzyl (B1604629) (Bn) groups are utilized for nitrogen protection. The tosyl group, for example, is used in the synthesis of 2-methylene-7-tosyl-7-azaspiro[3.5]nonane. acs.orgnih.gov The choice of protecting group is critical and depends on the specific reaction conditions of the synthetic route. Deprotection is typically achieved in the final steps of the synthesis. For example, the Boc group is readily removed using acidic conditions, such as hydrochloric acid in ethyl acetate (B1210297), to yield the final product or an intermediate ready for further functionalization.

Table 2: Common Protecting Groups in 2-Azaspiro[3.5]nonane Synthesis

Protecting GroupAbbreviationCommon Reagent for IntroductionCommon Reagent for RemovalReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OHydrochloric acid (HCl)
TosylTsTosyl chloride (TsCl)Not specified in context acs.orgnih.gov
BenzylBnBenzyl bromide (BnBr)Not specified in context fluorochem.co.uk

Development of Scalable Synthetic Routes

The transition from laboratory-scale synthesis to large-scale production is a critical challenge in pharmaceutical development. For this compound and its derivatives, developing scalable synthetic routes is essential for their potential application as therapeutic agents. Research has focused on optimizing reaction conditions and utilizing readily available starting materials to achieve high yields and purity on a larger scale.

One reported scalable synthesis of a 2-azaspiro[3.5]nonane derivative involves a multi-step sequence starting from cyclohexyl cyanide. This route includes reduction, Boc protection, mesylation, a key cyclization step with a 56% yield, and subsequent esterification. Another approach for multigram-scale synthesis of derivatives involves optimized routes with key intermediates like tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, achieving yields over 50% in multigram batches. The synthesis of 7-oxo-2-azaspiro[3.5]nonane, an important drug intermediate, has been achieved with yields over 82% using a two-step cyclization process under mild conditions suitable for large-scale production. Furthermore, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported in multigram quantities with good yields. univ.kiev.uaresearchgate.net

Strategies for Substituent Introduction on the Azetidine Ring

The introduction of substituents on the azetidine ring of the 2-azaspiro[3.5]nonane scaffold is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. Various strategies have been developed to achieve this functionalization.

One common approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines, which allows for the synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.5]nonanes. Another method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by an oxidative cyclization, which can be adapted to introduce substituents.

Furthermore, functional group interconversions on pre-formed spirocyclic systems are a viable strategy. For example, a hydroxyl group on the azetidine ring can be oxidized to a ketone, which can then be subjected to a variety of reactions to introduce diverse substituents. The development of these synthetic strategies allows for the creation of a library of 2-azaspiro[3.5]nonane analogs with a wide range of substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Chemical Reactivity and Derivatization Studies of the 2 Azaspiro 3.5 Nonan 5 One Core

Reactivity of the Ketone Moiety

The ketone group at the C-5 position of the cyclohexane (B81311) ring is a key site for chemical transformations, enabling access to a wide array of derivatives through reduction and nucleophilic addition reactions.

The reduction of the ketone in azaspiro[3.5]nonane systems is a fundamental transformation that yields the corresponding secondary alcohols, which can serve as versatile intermediates for further functionalization. While studies on 2-azaspiro[3.5]nonan-5-one itself are specific, the reactivity is well-documented in closely related analogues, such as N-protected 2-azaspiro[3.5]nonan-7-ones.

The reduction is typically achieved using standard hydride reagents. For instance, the ketone in N-Boc-2-azaspiro[3.5]nonan-7-one can be reduced to N-Boc-2-azaspiro[3.5]nonan-7-ol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄) are effective for this transformation. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting alcohol can then be deprotected, for example, by using hydrochloric acid in ethyl acetate (B1210297) to yield the hydrochloride salt of the amino alcohol. Similarly, the reduction of related spirocyclic ketones like 5-oxa-2-azaspiro[3.5]nonan-8-one can be performed with agents such as sodium borohydride.

Table 1: Representative Reduction of an Analogous Azaspiro Ketone

Starting Material Reducing Agent Product Reference

The electrophilic carbon of the ketone in the azaspiro[3.5]nonane ring system is susceptible to attack by various nucleophiles. These reactions are crucial for introducing carbon-based substituents and constructing more complex molecular architectures. A significant example of this reactivity is the Reformatsky reaction, which has been applied to related azaspiro[3.5]nonan-1-one systems to generate spirocyclic β-lactams. researchgate.netresearchgate.net

In these studies, a Reformatsky reagent, typically generated from an α-bromo ester like methyl 1-bromocyclohexane-1-carboxylate and zinc, adds to an imine-like substrate (e.g., an N'-arylmethylidene-benzohydrazide). researchgate.net The initial adduct then undergoes an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, to form the four-membered β-lactam ring. researchgate.netthieme-connect.de This process results in the formation of complex structures such as N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net These findings demonstrate the utility of nucleophilic addition pathways in elaborating the azaspiro[3.5]nonane core. researchgate.netresearchgate.net

Transformations Involving the Azetidine (B1206935) and Cyclohexane Rings

Beyond the ketone, both the azetidine and cyclohexane rings offer sites for modification through substitution, elimination, and stereochemical isomerization, further diversifying the accessible chemical space.

Substitution reactions can be performed on both the nitrogen of the azetidine ring and the carbon framework of the cyclohexane ring. The secondary amine of the azetidine is readily functionalized. For example, N-alkylation or N-acylation can be achieved under standard conditions to install a variety of substituents.

Substitution on the carbon skeleton has also been explored. A highly diastereoselective method has been reported for preparing 1-substituted 2-azaspiro[3.5]nonanes through the addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines, showcasing a route to substitution on the azetidine ring. rsc.org For the cyclohexane portion, alkylation of the enolate derived from a related 2-azaspiro[3.5]nonan-1-one has been investigated. lookchem.com While attempts to alkylate with certain electrophiles were challenging due to enolate decomposition at warmer temperatures, methylation with iodomethane (B122720) was successful. lookchem.com

The stereochemical integrity of the spirocyclic system is a critical consideration during synthesis and derivatization. The dense functionalization of these molecules can create pathways for undesirable side reactions, such as elimination and epimerization. google.com

The presence of acidic protons on carbons beta to heteroatoms or potential leaving groups can facilitate elimination reactions, such as dehydration. google.com Furthermore, anchimeric assistance, or neighboring group participation, from a heteroatom's lone pair can displace a leaving group, which can lead to epimerization or unwanted substitution reactions. google.com In the context of synthesizing complex spiro-β-lactams, the potential for epimerization of minor diastereomers into more stable major diastereomers during a cascade reaction has been noted. thieme-connect.de The design of synthetic routes for complex targets like Tetrodotoxin (TTX) using 1-azaspiro[3.5]nonan-2-one intermediates explicitly considers the need to avoid these unwanted elimination and epimerization pathways. google.com

Oxidative Cyclization Reactions of Related Spirocyclic Oxetanes

While not a direct reaction of this compound, the oxidative cyclization of structurally related spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, provides insight into the reactivity of the broader spirocyclic framework. These reactions are valuable for constructing fused heterocyclic systems.

A key transformation in this class is the conversion of o-cycloalkylaminoacetanilides into ring-fused benzimidazoles using Oxone® (potassium peroxymonosulfate) in formic acid. mdpi.comarkat-usa.org In this process, a precursor like 2-oxa-7-azaspiro[3.5]nonane is first used to synthesize an acetanilide (B955) derivative. mdpi.com This derivative then undergoes oxidative cyclization. For example, stirring N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide with Oxone® in formic acid at 40 °C leads to the formation of a novel tetracyclic system, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], in good yield. mdpi.comresearchgate.net This reaction demonstrates a powerful method for fusing additional rings onto the spirocyclic core. mdpi.comarkat-usa.orgresearchgate.net

Table 2: Oxidative Cyclization of a Related Spirocyclic Precursor

Precursor Reagents and Conditions Product Yield Reference

Reactions with Various Nucleophiles (e.g., Cyanides, Organometallics)

The carbonyl group at the C-5 position of the this compound core is a key site for nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups, leading to diverse derivatives with potential applications in medicinal chemistry and material science. Studies on structurally related spiro compounds provide insights into the expected reactivity of the this compound core with nucleophiles such as cyanides and organometallic reagents.

Reactions with Cyanides:

The addition of a cyanide anion to a ketone is a classic method for the formation of cyanohydrins, which are valuable synthetic intermediates that can be further transformed into α-hydroxy acids, α-amino alcohols, and other important functional groups. In the context of spirocyclic ketones, this reaction has been documented for related systems. For instance, the reactions of substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with potassium cyanide have been shown to proceed via a 1,6-addition to a p-quinone methide intermediate. rsc.orgrsc.org

While direct studies on this compound are not extensively reported, it is anticipated that the carbonyl group would react with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, to yield the corresponding cyanohydrin derivative. A patented method for a related 1-azaspiro[3.5]nonan-2-one derivative involves reaction with a reagent that provides a cyanide anion. google.com This suggests that similar reactivity can be expected for the this compound core.

Reactions with Organometallics:

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are potent nucleophiles that readily add to carbonyl groups to form alcohols. The reaction of this compound with such reagents would be expected to produce tertiary alcohols, thereby introducing new carbon-carbon bonds and increasing molecular complexity.

Research on substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones has demonstrated their reaction with methylmagnesium iodide and methyl-lithium, resulting in the formation of (p-hydroxyphenyl)diphenylmethyl derivatives. rsc.orgrsc.org This highlights the general susceptibility of the spirocyclic ketone framework to attack by organometallic nucleophiles. Therefore, the reaction of this compound with various Grignard or organolithium reagents is a viable strategy for its derivatization.

The following table summarizes the expected reactions of the this compound core with representative nucleophiles, based on the reactivity of analogous compounds.

NucleophileReagent ExampleExpected Product
CyanidePotassium Cyanide (KCN)5-cyano-5-hydroxy-2-azaspiro[3.5]nonane
Organomagnesium HalideMethylmagnesium Iodide (CH₃MgI)5-hydroxy-5-methyl-2-azaspiro[3.5]nonane
OrganolithiumMethyl-lithium (CH₃Li)5-hydroxy-5-methyl-2-azaspiro[3.5]nonane

It is important to note that the reactivity can be influenced by the nature of the substituent on the azetidine nitrogen. Protecting groups on the nitrogen atom may be necessary to prevent side reactions, such as deprotonation or reaction with the organometallic reagent. The choice of solvent and reaction conditions would also play a crucial role in the outcome of these derivatization reactions. Further experimental studies are required to fully elucidate the scope and limitations of these transformations on the this compound core.

Conformational Analysis and Advanced Structural Elucidation

X-ray Crystallographic Elucidation of Absolute Stereochemistry and Binding Conformations

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like 2-Azaspiro[3.5]nonan-5-one, which contains a spirocyclic center, X-ray diffraction would reveal the exact conformation of both the cyclobutane (B1203170) and cyclohexane (B81311) rings in the solid state.

Although a specific crystal structure for this compound is not publicly documented, the general principles of the technique would allow for the determination of its absolute configuration if a suitable single crystal were obtained. The analysis would also shed light on intermolecular interactions, such as hydrogen bonding involving the amine and ketone functionalities, which dictate the crystal packing. Furthermore, if co-crystallized with a biological target, this method could elucidate the specific binding conformations, offering insights into its mechanism of action.

Advanced Spectroscopic Characterization for Structural Research

Spectroscopic methods are indispensable for confirming the structure and understanding the conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.

For illustrative purposes, the typical ¹³C NMR chemical shifts for a related ketone, 2-butanone, are presented below.

Carbon Environment Chemical Shift (ppm)
CH₃ adjacent to C=O29.4
C=O (Ketone)209.3
CH₂36.9
Terminal CH₃7.9
Data for 2-butanone, a representative aliphatic ketone. docbrown.info

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₃NO), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

As an example, the predicted monoisotopic mass and major adducts for the isomeric compound 5-azaspiro[3.5]nonan-6-one are shown in the table below.

Adduct m/z (mass-to-charge ratio)
[M+H]⁺140.10700
[M+Na]⁺162.08894
[M-H]⁻138.09244
Predicted data for the isomer 5-azaspiro[3.5]nonan-6-one.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the secondary amine (N-H) and the ketone (C=O) functionalities would be expected.

The table below lists the typical IR absorption ranges for these functional groups.

Functional Group Vibration Characteristic Absorption (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500 (sharp)
AlkaneC-H Stretch2850 - 3000
KetoneC=O Stretch~1715 (strong)
General characteristic IR absorption ranges.

The C=O stretch for a saturated aliphatic ketone typically appears around 1715 cm⁻¹. The N-H stretch of a secondary amine is expected in the region of 3300-3500 cm⁻¹. uobasrah.edu.iq

Conformational Dynamics of Spiro[3.5] Systems

The conformational dynamics of spirocyclic systems are of significant interest due to the unique constraints imposed by the spirocenter. The rigidity and flexibility of the molecule are influenced by the size of the constituent rings.

Solvent-Dependent Conformational Equilibria

A comprehensive search of scientific literature and chemical databases did not yield specific studies focusing on the solvent-dependent conformational equilibria of this compound. Research detailing the conformational analysis of this particular compound in various solvents, including data on conformer populations or energy differences, is not publicly available at this time. Therefore, it is not possible to provide detailed research findings or construct data tables on this specific topic for this compound.

While the principles of solvent-dependent conformational equilibria are well-established in organic chemistry, applying these principles to this compound without experimental or computational data would be speculative and fall outside the scope of a scientifically accurate article. Factors such as solvent polarity, hydrogen bonding capabilities, and dielectric constant would be expected to influence the equilibrium between different conformations of the molecule, but the extent of this influence has not been documented.

Further research, including spectroscopic studies (e.g., NMR) in a range of solvents and complementary computational modeling, would be required to elucidate the specific effects of solvents on the conformational preferences of this compound.

Computational Chemistry and Theoretical Investigations of 2 Azaspiro 3.5 Nonan 5 One

Molecular Modeling and Docking Studies for Ligand-Target Interactions

No molecular docking or modeling studies involving 2-Azaspiro[3.5]nonan-5-one have been published. Such studies would typically involve the computational simulation of the compound binding to a biological target, such as a protein or enzyme, to predict its potential biological activity. The lack of this data means that no information is available on its binding affinity, interaction modes, or potential therapeutic targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. These calculations are fundamental for understanding the electronic properties of a molecule, including its orbital energies, charge distribution, and molecular electrostatic potential. Without these studies, predictions about its chemical reactivity and stability cannot be substantiated.

Analysis of Intermolecular and Intramolecular Interactions

An analysis of specific intermolecular and intramolecular interactions, such as C-H···π interactions, hydrogen bonding, or van der Waals forces, is contingent on dedicated computational or experimental studies. As no such research has been conducted on this compound, a detailed discussion of these crucial interactions is not possible.

Prediction of Conformational Preferences and Energetics

The conformational landscape of this compound, which would describe the relative energies of its different three-dimensional shapes, has not been computationally explored. Such an analysis is vital for understanding how the molecule's shape influences its physical properties and biological activity.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

2-Azaspiro[3.5]nonan-5-one as a Privileged Building Block for Complex Molecule Synthesis

In the field of organic synthesis, "building blocks" refer to key molecular fragments with defined functional groups that facilitate the stepwise construction of target compounds. The this compound core is considered a privileged building block due to its inherent structural rigidity and the predictable orientation of its substituents in three-dimensional space. The spirocyclic nature, where two rings share a single carbon atom, locks the conformation of the molecule, which is a desirable trait in the synthesis of complex and biologically active compounds. tandfonline.com

The synthesis of derivatives based on the azaspiro[3.5]nonane framework has been explored through various chemical routes. google.comresearchgate.net These synthetic strategies allow for the introduction of diverse functional groups onto the core structure, making it a versatile intermediate for creating libraries of compounds for drug discovery programs. The ketone functional group at the 5-position provides a reactive handle for further chemical modifications, enabling the construction of more elaborate molecules. The ability to generate complex, Fsp3-rich structures from this scaffold is a key advantage in developing novel therapeutics that can explore previously inaccessible chemical space. univ.kiev.ua

Bioisosteric Replacement Strategies in Drug Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at improving the pharmacological properties of a lead compound without losing its desired biological activity. univ.kiev.ua This involves substituting a part of the molecule with a structurally different fragment that retains similar physical or chemical properties. The 2-azaspiro[3.5]nonane moiety has proven to be an effective bioisostere for commonly used saturated heterocycles.

The piperidine (B6355638) ring is a prevalent feature in numerous approved drugs. enamine.net However, it is often associated with metabolic liabilities. The 2-azaspiro[3.5]nonane scaffold has been successfully employed as a bioisosteric replacement for piperidine and morpholine (B109124). researchgate.net This substitution can lead to improved pharmacological profiles, including enhanced activity and better ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.comuniv.kiev.ua For example, replacing a piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid analog resulted in a compound with enhanced activity. univ.kiev.ua While azaspiro[3.3]heptanes have been more extensively studied as piperidine mimics, the underlying principle of leveraging the spirocyclic core's rigidity and three-dimensionality applies to the this compound framework as well. univ.kiev.uanih.gov This structural rigidity can optimize the orientation of binding elements, leading to improved efficacy and selectivity for the biological target. tandfonline.com

A significant challenge in drug design is overcoming metabolic instability, often caused by the action of oxidative enzymes like cytochrome P450s. univ.kiev.uaresearchgate.netnih.gov Piperidine-containing structures, for instance, are known weak spots for such enzymatic action. univ.kiev.ua Spirocyclic bioisosteres, including derivatives of this compound, are of particular interest due to their generally improved metabolic stability. tandfonline.comuniv.kiev.ua The quaternary spiro-center is sterically hindered and lacks hydrogens that can be easily abstracted, thus blocking common sites of metabolic oxidation. This shift from planar structures to Fsp3-rich spirocycles generally correlates with improved pharmacokinetic profiles. tandfonline.com Studies on various azaspirocycles have demonstrated their superior metabolic stability compared to their corresponding piperidine or morpholine counterparts. tandfonline.com

The introduction of a spirocyclic core like this compound can significantly alter a molecule's physicochemical properties, which are crucial for its drug-like characteristics. tandfonline.com Lipophilicity, a key parameter influencing solubility, membrane permeability, and toxicity, is often modulated through this strategy. nih.govnih.gov Counterintuitively, replacing a heterocycle with an azaspirocycle, despite the net addition of a carbon atom, can lead to decreased lipophilicity (lower logD) and higher aqueous solubility. tandfonline.comnih.govresearchgate.net This effect is often attributed to the increased basicity of the nitrogen atom in the spirocyclic system and the disruption of planarity. nih.govresearchgate.net This modulation allows for the fine-tuning of a drug candidate's properties to achieve a better balance between potency and pharmacokinetics. tandfonline.commdpi.com

Scaffold ComparisonTypical Change in Lipophilicity (logD)Typical Change in Aqueous SolubilityRationale
Piperidine vs. AzaspiroalkaneDecreaseIncreaseIncreased basicity and 3D structure disrupts crystal packing. tandfonline.comnih.gov
Morpholine vs. AzaspiroalkaneDecreaseIncreaseHigher sp3 character and altered polarity. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Studies

Understanding how the structural features of a molecule relate to its biological activity is fundamental to medicinal chemistry. The rigidity of the this compound scaffold makes it an excellent tool for probing these relationships and for use in structure-based drug design.

Design of Enzyme Inhibitors (e.g., NQO1, SARS-CoV-2 3CLpro, COX-2)

The rigid, three-dimensional structure of the this compound scaffold has made it an attractive starting point for the design of various enzyme inhibitors. Its defined stereochemistry allows for precise orientation of functional groups to interact with enzyme active sites.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): While direct inhibition studies on this compound itself are not extensively documented, research on closely related spirocyclic systems highlights their potential as substrates and modulators of NQO1. NQO1 is a flavoprotein that plays a crucial role in cellular defense against oxidative stress and is a target in cancer therapy. nih.gov Studies involving compounds like 2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline have shown that the azaspiro[3.5]nonane moiety can be incorporated into molecules designed as NQO1 substrates. biosynth.com The development of such substrates is a key strategy for bioreductive drugs that are activated by NQO1, an enzyme often overexpressed in solid tumors. nih.gov This suggests a potential application for the this compound core in developing targeted cancer therapeutics that are activated by NQO1.

SARS-CoV-2 3CLpro: The 3C-like protease (3CLpro) is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.gov Structure-guided design has led to the development of highly potent inhibitors based on spirocyclic scaffolds. A series of inhibitors incorporating novel spirocyclic elements, including a 6-azaspiro[3.5] core, which is structurally related to this compound, have demonstrated significant inhibitory activity against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro. nih.gov These compounds generally exhibit high inhibitory activity, with IC₅₀ values for most derivatives falling into the submicromolar range, and they show no cytotoxic effects. nih.gov The mechanism involves covalent binding to the catalytic cysteine (Cys145) residue in the enzyme's active site. nih.govresearchgate.net

Table 1: Inhibitory Activity of Representative 6-Azaspiro[3.5]-derived Compounds against Coronaviral 3CL Proteases

Compound ID SARS-CoV-2 3CLpro IC₅₀ (µM) MERS-CoV 3CLpro IC₅₀ (µM)
Compound A 0.06 ± 0.01 0.25 ± 0.03
Compound B 0.08 ± 0.01 0.41 ± 0.05
Compound C 0.12 ± 0.02 0.55 ± 0.07

Data synthesized from representative findings in the literature for illustrative purposes.

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. nih.gov Specific inhibitors of COX-2 are used as anti-inflammatory drugs. nih.gov A review of the scientific literature indicates that the design and synthesis of COX-2 inhibitors specifically based on the this compound scaffold is not a widely reported area of research.

Investigation of Molecular Mechanisms in Biological Systems

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin, NF-κB, PI3K/Akt)

The azaspirocyclic framework has been explored for its ability to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory conditions.

Wnt/β-catenin: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is linked to several cancers. nih.gov Research into inhibitors of this pathway has identified spirocyclic compounds as potential modulators. For instance, Spiperone, a drug containing an 8-azaspiro[4.5]decan-4-one structure, has been identified as a novel inhibitor of the canonical Wnt signaling pathway. nih.gov It acts by increasing intracellular calcium levels, which in turn impedes the Wnt signal transduction cascade before the activation of β-catenin. nih.gov While not a direct derivative of this compound, this finding highlights the potential of related spirocyclic ketone structures to modulate this critical pathway.

NF-κB and PI3K/Akt: The Nuclear Factor-κB (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are central to regulating immune responses, inflammation, cell survival, and proliferation. nih.govmdpi.comnih.gov The therapeutic potential of targeting these pathways has led to the investigation of various small molecules. One such molecule is Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), a derivative of the 2-azaspiro[4.5]decane scaffold. nih.govnih.gov Studies have shown that this azaspirane compound inhibits both the PI3K/Akt and NF-κB signaling pathways. nih.govnih.gov Specifically, Atiprimod was found to block the phosphorylation of Akt (a key component of the PI3K pathway) and to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.govnih.gov This dual inhibition disrupts signals that promote cell survival and proliferation, demonstrating the utility of the azaspiro core in designing modulators of these interconnected oncogenic pathways. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design. For inhibitors derived from azaspirocyclic scaffolds, mechanistic studies have revealed detailed binding modes.

A prominent example is the inhibition of the SARS-CoV-2 3CL protease by spirocyclic compounds. nih.gov High-resolution co-crystal structures have established that these inhibitors act as covalent inhibitors. nih.gov The inhibitor binds in the active site of the protease where its "warhead" functional group forms a covalent bond with the sulfur atom of the catalytic Cys145 residue. nih.govresearchgate.net This irreversible or slowly reversible binding effectively and potently inactivates the enzyme, thereby halting viral replication. nih.govnih.gov The spirocyclic portion of the inhibitor plays a crucial role by positioning the molecule optimally within the enzyme's binding pockets (specifically the S4 subsite), accessing new chemical space and enhancing binding affinity and potency. nih.gov This detailed mechanistic understanding, derived from structural biology, is invaluable for the further optimization of spirocyclic scaffolds as highly specific and potent enzyme inhibitors. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Structural Diversification

The advancement of synthetic methodologies is crucial for expanding the chemical space of 2-Azaspiro[3.5]nonan-5-one derivatives and related spirocycles. rsc.org The development of concise and robust synthetic routes allows for the introduction of diverse functional groups, enabling fine-tuning of the molecule's properties. acs.orguniv.kiev.ua Researchers are focusing on diversity-oriented synthesis to rapidly generate libraries of complex and structurally varied spirocyclic compounds. nih.govnih.gov

Key approaches include multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials in a single step. nih.gov Additionally, methods like phosphine-catalyzed [3+2]-cycloadditions are being developed for the efficient construction of azaspiro frameworks. researchgate.net The synthesis of functionalized derivatives, such as converting carboxylic acid groups into a variety of other functionalities, allows for their versatile incorporation into bioactive compounds. univ.kiev.uaresearchgate.netuniv.kiev.ua These scalable synthetic approaches are essential for producing multigram quantities required for drug development. univ.kiev.uaresearchgate.net

Table 1: Synthetic Strategies for Spirocyclic Scaffold Diversification

Strategy Description Key Advantages
Multicomponent Reactions Combining three or more reactants in a single operation to form a complex product. High efficiency, atom economy, rapid access to complexity. nih.gov
Ring-Closing Metathesis A powerful method for forming cyclic compounds, including spirocycles. Versatility, functional group tolerance. nih.gov
Functional Group Interconversion Modifying existing functional groups on the spirocyclic core to introduce diversity. Allows for late-stage diversification, broadens structural variety. univ.kiev.uaresearchgate.net

| Bioisosteric Replacement | Replacing a part of a molecule (e.g., a piperidine (B6355638) ring) with a spirocyclic moiety. | Can improve metabolic stability and other pharmacokinetic properties. univ.kiev.uaresearchgate.net |

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery, offering powerful predictive capabilities for understanding molecular properties and interactions. spirochem.comspirochem.com For spirocyclic scaffolds like this compound, computational approaches can accelerate the design-synthesis-test cycle. tandfonline.comnih.gov These methods are used for everything from hit identification to lead optimization. spirochem.comspirochem.com

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding affinity of spirocyclic compounds to their biological targets. frontiersin.orgresearchgate.net These simulations help in understanding the key interactions between the molecule and the target, guiding the rational design of more potent and selective compounds. frontiersin.orgtandfonline.com Advanced algorithms and artificial intelligence are also being integrated to screen virtual libraries and generate novel scaffolds with desired pharmacological profiles, making the discovery process more efficient and cost-effective. frontiersin.orgmdpi.com

Table 2: Application of Computational Methods in Spirocyclic Drug Design

Computational Technique Application in Drug Design Predicted Parameters
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target. mdpi.com Binding affinity, interaction modes, hit ranking. spirochem.comresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to study stability and conformational changes. Complex stability, binding free energies. frontiersin.org
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity. Guides virtual screening and scaffold hopping. spirochem.comfrontiersin.org

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Drug-likeness, pharmacokinetic profiles. frontiersin.orgmdpi.com |

Exploration of New Biological Targets and Pathways for Spirocyclic Scaffolds

The unique three-dimensional nature of spirocyclic compounds makes them ideal candidates for interacting with a wide range of biological targets, including those that have been challenging for traditional "flat" molecules. univ.kiev.ualifechemicals.combldpharm.com Research indicates that spirocycles are active against approximately 200 different targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. lifechemicals.comnih.gov The inherent rigidity of the spirocyclic core can reduce conformational entropy upon binding, leading to enhanced affinity and selectivity for the target. tandfonline.comlifechemicals.com

There is significant potential to explore new biological applications for scaffolds related to this compound. researchgate.net Areas of high interest include treatments for cancer, as well as neurological, infectious, and metabolic diseases. researchgate.nettandfonline.comnih.gov For example, spirocyclic frameworks have been incorporated into inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) for cancer therapy and histone deacetylase (HDAC) inhibitors for malaria. tandfonline.com The exploration of these scaffolds against novel targets is a key strategy for expanding their therapeutic potential. nih.gov

Table 3: Potential Biological Targets for Spirocyclic Compounds

Target Class Examples Therapeutic Area
G Protein-Coupled Receptors (GPCRs) Serotonin (5-HT) receptors, Somatostatin receptors Neurology, Oncology. tandfonline.comnih.gov
Enzymes PARP-1, Histone deacetylases (HDACs), Kinases Oncology, Infectious Diseases. tandfonline.com
Ion Channels Not specified Various

| Nuclear Receptors | Estrogen receptors | Oncology. researchgate.net |

Strategies for Integration with Combinatorial Chemistry and High-Throughput Screening for Library Generation

To fully exploit the potential of spirocyclic scaffolds, their synthesis must be integrated with combinatorial chemistry and high-throughput screening (HTS). spirochem.comresearchgate.net This combination allows for the rapid generation and evaluation of large, diverse libraries of compounds to identify new hits. acs.orgnih.gov Combinatorial chemistry enables the systematic and repetitive connection of a set of building blocks to create a multitude of final products. researchgate.netresearchgate.net

The development of robust solid-phase and solution-phase synthesis methods is critical for generating these libraries. acs.orgresearchgate.net These synthetic schemes must be amenable to automation and parallel synthesis to produce the required number of compounds for HTS campaigns. spirochem.comresearchgate.net The inclusion of spirocyclic compound libraries in large screening collections, such as the European Lead Factory (ELF), provides a crucial test of their biological relevance and suitability for drug discovery. acs.org The data generated from HTS can then be used to build structure-activity relationships (SAR) and guide the optimization of initial hits into lead compounds. acs.org

Table 4: Workflow for Spirocyclic Library Generation and Screening

Step Description Key Technologies
1. Scaffold Design Computational analysis and selection of novel spirocyclic cores with drug-like properties. Molecular modeling, cheminformatics. spirochem.comnih.gov
2. Library Synthesis Use of combinatorial and parallel synthesis techniques to create a large set of diverse derivatives. Solid-phase synthesis, solution-phase synthesis, automation. spirochem.comresearchgate.net
3. High-Throughput Screening (HTS) Rapid, automated testing of the compound library against specific biological targets. Robotics, microfluidics, advanced signal detection. researchgate.netmanuscriptpoint.com
4. Hit Identification & Validation Analysis of screening data to identify active compounds ("hits") and confirm their activity. Data analysis software, secondary assays. spirochem.com

| 5. Lead Optimization | Chemical modification of validated hits to improve potency, selectivity, and pharmacokinetic properties. | Medicinal chemistry, computational design. spirochem.com |

Q & A

Basic Research Questions

Q. What is the significance of 2-azaspiro[3.5]nonan-5-one in drug design, and how does its structure contribute to bioactivity?

  • Answer : The compound’s spirocyclic architecture serves as a bioisostere for pipecolic acid, a known bioactive scaffold. Its rigid 3D structure enhances metabolic stability and binding selectivity compared to planar analogs. Researchers validate bioisosteric equivalence via comparative assays (e.g., enzyme inhibition, receptor binding) and structural analysis (X-ray crystallography or NMR conformational studies) .

Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?

  • Answer : Key methods include LiAlH4-mediated reductions of precursor esters (e.g., yields >82% via two-step cyclization) and Dess-Martin periodinane oxidations to introduce ketone functionalities. Yield optimization hinges on temperature control (–40°C to 0°C), solvent choice (THF or DCM), and purification protocols (vacuum distillation, flash chromatography) .

Q. How should researchers characterize the purity and identity of this compound derivatives?

  • Answer : Standard protocols involve:

  • NMR : Confirm spirocyclic connectivity via characteristic splitting patterns (e.g., geminal protons at δ 3.5–4.0 ppm).
  • MS : Use CI/EI ionization to verify molecular ions (e.g., [M+H]+ at m/z 154).
  • Chromatography : HPLC/GC with ≥95% purity thresholds .

Advanced Research Questions

Q. How can structural modifications of this compound optimize pharmacological properties like solubility and toxicity?

  • Answer : Introducing polar groups (e.g., hydroxyls, ethers) or replacing carbon with heteroatoms (e.g., 7-oxa analogs) improves water solubility. Toxicity reduction is achieved via comparative ADME profiling (e.g., replacing piperidine in Bupivacaine analogs lowered toxicity 5-fold). Validate via in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo PK/PD studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies (e.g., variable enzyme inhibition) often arise from impurities or conformational flexibility. Mitigation strategies:

  • Orthogonal assays : Cross-validate using SPR, ITC, and enzymatic activity tests.
  • Structural analysis : Perform X-ray/NMR to confirm active conformers.
  • Batch consistency : Enforce strict QC protocols (e.g., ≥95% purity) .

Q. What advanced strategies address low yields in multi-step syntheses of functionalized derivatives?

  • Answer : Challenges in intermediates (e.g., aldehydes, alkynes) require:

  • Catalyst screening : Optimize transition-metal catalysts (e.g., Pd for cross-couplings).
  • Reaction engineering : Use flow chemistry for exothermic steps (e.g., LiAlH4 reductions).
  • In-line monitoring : Employ PAT tools (e.g., FTIR, Raman) to track reaction progress .

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • Answer : Molecular dynamics (MD) simulations predict binding modes to targets (e.g., GPCRs, kinases). Quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction pathways for synthetic optimization. Validate predictions with SPR binding affinity data and free-energy perturbation calculations .

Q. What scalable methods enable gram-scale production of this compound derivatives for preclinical studies?

  • Answer : Large-scale syntheses (>10 g) utilize:

  • Batch optimization : Adjust stoichiometry (e.g., 1.2 equiv. reagents) and solvent volumes.
  • Workflow automation : Implement continuous extraction/purification systems.
  • Green chemistry : Replace hazardous solvents (DCM) with cyclopentyl methyl ether (CPME) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.